molecular formula C11H14BrNO B1392589 2-bromo-N-(3-ethylphenyl)propanamide CAS No. 1242908-97-9

2-bromo-N-(3-ethylphenyl)propanamide

Cat. No. B1392589
CAS RN: 1242908-97-9
M. Wt: 256.14 g/mol
InChI Key: MFWVJRQCUZAPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-ethylphenyl)propanamide, otherwise known as 2-bromo-NEP, is an organic compound used in many scientific research applications. It is a brominated amide that is synthesized from the reaction of 2-bromoacetophenone and 3-ethylphenyl amine. This compound has been studied for its potential use as a pharmaceutical agent, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis

    • 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the compound, has been synthesized and analyzed using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction. This compound is used as an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
  • Reactivity and Product Formation

    • The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases in ionic liquids and acetonitrile has been studied, demonstrating two deprotonation sites leading to different products: β-lactam or acrylanilide (Pandolfi et al., 2019).
  • Mutagenicity Research

    • Some 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, were tested for direct mutagenicity in Salmonella typhimurium, confirming the mutagenic activity of these compounds and indicating that it is independent of enantiomeric configuration (Dolzani et al., 1992).
  • Spectroscopic and Computational Analysis

    • Paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, have been studied through spectroscopy and computational methods to determine molecular properties and vibrational mode couplings (Viana et al., 2016).
  • Antimicrobial Properties

    • Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to the target compound, have been synthesized and tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).
  • Photocleavage Reactions

    • The photochemistry of monothioimides, including N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, was investigated to understand their crystal structures and photochemical γ-hydrogen abstraction (Fu et al., 1998).

properties

IUPAC Name

2-bromo-N-(3-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-5-4-6-10(7-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWVJRQCUZAPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-ethylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(3-ethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.